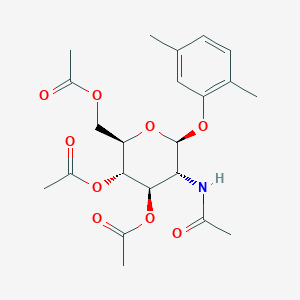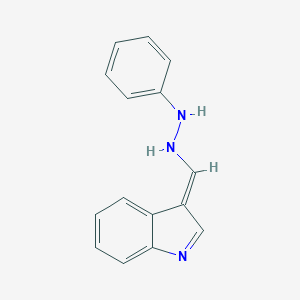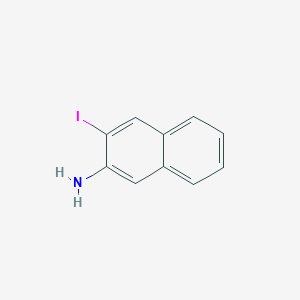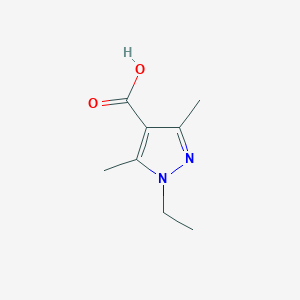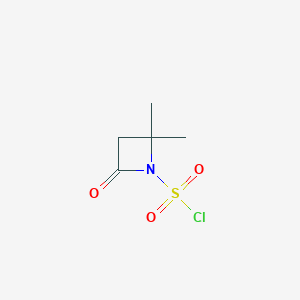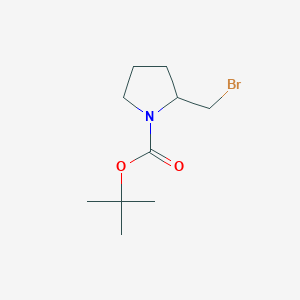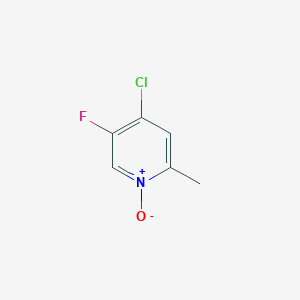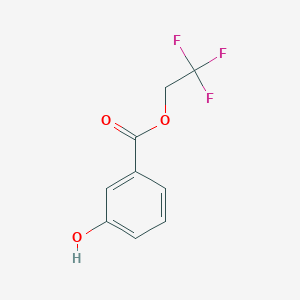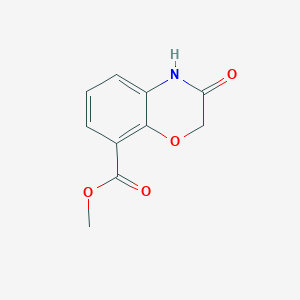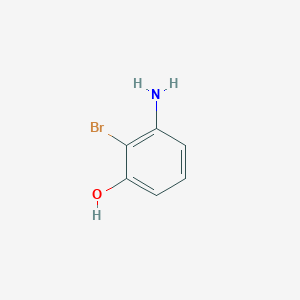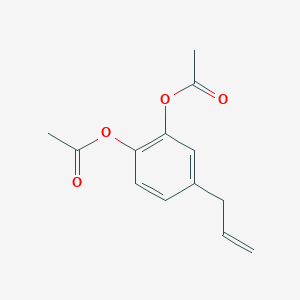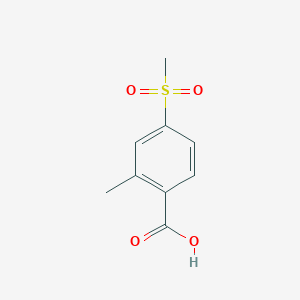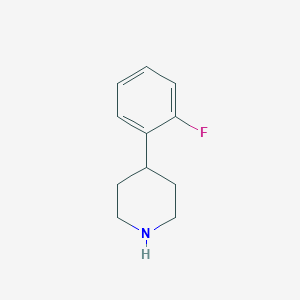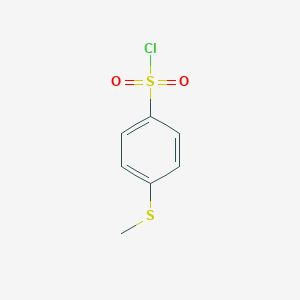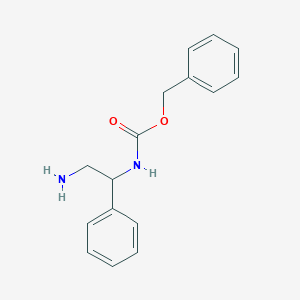
苄基 N-(2-氨基-1-苯乙基)氨基甲酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl N-(2-amino-1-phenylethyl)carbamate is an organic compound with the molecular formula C16H18N2O2 It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) attached to a benzyl group and a 2-amino-1-phenylethyl group
科学研究应用
Benzyl N-(2-amino-1-phenylethyl)carbamate has several scientific research applications, including:
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
准备方法
Synthetic Routes and Reaction Conditions
Benzyl N-(2-amino-1-phenylethyl)carbamate can be synthesized through several methods. One common approach involves the reaction of benzyl chloroformate with 2-amino-1-phenylethylamine in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .
Another method involves the use of carbamoyl chlorides, which can be formed in situ and subsequently reacted with substituted phenols to avoid the direct manipulation of sensitive reactants . This one-pot procedure offers an economical and efficient route to many carbamate compounds.
Industrial Production Methods
Industrial production of benzyl N-(2-amino-1-phenylethyl)carbamate often involves large-scale synthesis using similar methods as described above. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly reagents and catalysts is becoming increasingly important in industrial settings to minimize waste and reduce environmental impact .
化学反应分析
Types of Reactions
Benzyl N-(2-amino-1-phenylethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl carbamate derivatives, while reduction can produce benzylamines. Substitution reactions can result in a variety of substituted carbamates .
作用机制
The mechanism of action of benzyl N-(2-amino-1-phenylethyl)carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can form stable complexes with enzymes and receptors, modulating their activity. For example, carbamates are known to inhibit acetylcholinesterase, an enzyme involved in neurotransmission . This inhibition occurs through the formation of a covalent bond between the carbamate group and the active site of the enzyme, leading to a decrease in enzyme activity.
相似化合物的比较
Similar Compounds
Benzyl carbamate: A simpler carbamate derivative with similar chemical properties.
Phenylethyl carbamate: Another related compound with a phenylethyl group instead of a benzyl group.
N-phenyl carbamate: A compound with a phenyl group attached to the carbamate nitrogen.
Uniqueness
Benzyl N-(2-amino-1-phenylethyl)carbamate is unique due to the presence of both a benzyl group and a 2-amino-1-phenylethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to act as a protecting group for amines and its potential biological activity further distinguish it from other carbamate derivatives .
属性
IUPAC Name |
benzyl N-(2-amino-1-phenylethyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c17-11-15(14-9-5-2-6-10-14)18-16(19)20-12-13-7-3-1-4-8-13/h1-10,15H,11-12,17H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJUKXDDEPPBPSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CN)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90453147 |
Source


|
| Record name | Carbamic acid, (2-amino-1-phenylethyl)-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90453147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142854-51-1 |
Source


|
| Record name | Carbamic acid, (2-amino-1-phenylethyl)-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90453147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
